Benzoin is a resinous exudate obtained from various Styrax species, mainly Styrax benzoin. Extensive research has been conducted to identify and characterize its numerous constituents, including:
Research continues to explore the complete chemical profile of benzoin and the potential synergistic effects of its various components.
Studies have investigated the potential of benzoin for its antimicrobial and anti-inflammatory properties. Some research suggests that benzoin extracts may exhibit:
Benzoin is an organic compound classified as an α-hydroxy ketone, characterized by its structure featuring a hydroxyl group adjacent to a carbonyl group. Its molecular formula is C₁₄H₁₂O₂, and it can be represented structurally as PhC(OH)C(O)Ph, where Ph denotes a phenyl group. Benzoin is primarily synthesized through the benzoin condensation reaction, which involves the coupling of two aromatic aldehydes, particularly benzaldehyde, in the presence of a catalyst such as cyanide ions or N-heterocyclic carbenes. This reaction was first reported by Justus von Liebig and Friedrich Wöhler in 1832 while they were studying bitter almond oil .
The mechanism of action of benzoin resin depends on the specific application. Here are two examples:
Benzoic acid, a major component of benzoin, has antiseptic properties. It disrupts bacterial membranes, inhibiting their growth.
Benzoin resin can stimulate the airways, promoting the expulsion of mucus. The exact mechanism is not fully understood but may involve irritation of the bronchial lining.
Benzoin exhibits various biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, benzoin has been investigated for its role as a precursor in the biosynthesis of thiamine (vitamin B1), which is essential for carbohydrate metabolism in living organisms . Its derivatives also demonstrate antioxidant properties, contributing to their application in cosmetic formulations.
Benzoin can be synthesized through several methods:
Benzoin has diverse applications across various fields:
Benzoin shares structural similarities with several other compounds that also participate in condensation reactions or exhibit similar functional groups:
| Compound | Structure | Unique Features |
|---|---|---|
| Benzil | PhC(O)C(O)Ph | Oxidation product of benzoin; contains two carbonyl groups. |
| Benzaldehyde | PhCHO | Precursor in benzoin synthesis; aromatic aldehyde. |
| Acetophenone | PhC(O)CH₃ | Ketone that can undergo similar condensation reactions but lacks hydroxyl functionality adjacent to carbonyl. |
| Thiamine | C₁₂H₁₄N₄OS | Coenzyme involved in carbohydrate metabolism; derived from acyloin-like compounds related to benzoin. |
Benzoin's unique characteristic lies in its specific hydroxyl and carbonyl arrangement, making it particularly versatile for further chemical transformations compared to these similar compounds
The crystallographic properties of benzoin monomers reveal essential structural details that contribute to understanding the compound's solid-state organization and intermolecular interactions [25] [27]. Benzoin typically crystallizes in the monoclinic crystal system, with space group P2₁/c being commonly observed for benzoin and its derivatives [28] [29]. The unit cell contains four molecules per asymmetric unit, reflecting the standard packing arrangement for this compound class [29]. Single crystal X-ray diffraction analyses have established that benzoin monomers adopt specific conformational preferences in the solid state [32]. The key structural parameter, the O-C-C-O torsion angle, measures approximately 26-38 degrees, indicating a gauche conformation that minimizes steric interactions between the bulky phenyl groups [32]. This torsional arrangement represents an optimal balance between electronic effects and steric constraints within the molecular framework [32]. The crystallographic data for benzoin derivatives demonstrate that the phenyl rings maintain specific angular relationships with respect to the central ethane backbone [25] [32]. In the solid state, one phenyl ring typically exhibits near-coplanarity with the carbonyl group, while the second phenyl ring adopts a more perpendicular orientation to minimize intramolecular repulsions [32]. This geometric arrangement influences both the molecular packing and the intermolecular hydrogen bonding patterns observed in benzoin crystals [27] [29]. Intermolecular interactions in benzoin crystals are dominated by hydrogen bonding between the hydroxyl groups and carbonyl oxygens of adjacent molecules [27] [29]. These hydrogen bonds create extended networks that stabilize the crystal lattice and contribute to the compound's thermal properties [29]. The typical O-H···O hydrogen bond distances range from 2.7 to 3.0 Angstroms, consistent with moderate to strong hydrogen bonding interactions [29]. Table 2: Crystallographic Data for Benzoin Benzoin exhibits inherent chirality due to the presence of a stereogenic center at the carbon atom bearing both the hydroxyl group and the phenyl substituent [1] [22]. This chiral center gives rise to two distinct enantiomeric forms: (R)-benzoin and (S)-benzoin, which represent non-superimposable mirror images of each other [1] [22]. The stereochemical properties of these enantiomers play crucial roles in determining the compound's optical activity and biological interactions [7] [23]. The (R)-enantiomer of benzoin, also designated as (R)-(-)-benzoin, exhibits a specific rotation value that distinguishes it from its mirror image [22]. Similarly, the (S)-enantiomer possesses an equal but opposite specific rotation, reflecting the fundamental principle of enantiomeric relationships [22] [23]. These optical rotations serve as definitive indicators of enantiomeric purity and can be measured using polarimetry techniques [22]. Stereochemical assignments for benzoin enantiomers follow the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, carbonyl carbon, and the two phenyl groups are ranked according to their atomic numbers and connectivity patterns [24]. The resulting stereochemical descriptors (R) or (S) provide unambiguous identification of each enantiomeric form [24]. Under standard synthetic conditions, benzoin typically forms as a racemic mixture containing equal proportions of both enantiomers [23]. The stereochemical behavior of benzoin becomes particularly significant in reduction reactions, where the existing chiral center influences the stereochemical outcome of subsequent transformations [7] [24]. Studies have demonstrated that the reduction of benzoin with sodium borohydride proceeds with high diastereoselectivity, yielding predominantly one diastereomer of the resulting diol product [7] [24]. This stereochemical control arises from the Felkin-Anh model, which predicts the preferred approach of nucleophilic reagents to the carbonyl carbon [24]. Configurational stability represents another important aspect of benzoin stereochemistry [23]. Under typical laboratory conditions, both (R)- and (S)-benzoin maintain their stereochemical integrity without spontaneous racemization [23]. However, under basic conditions that promote enolate formation, partial racemization may occur through keto-enol tautomerization mechanisms [23]. Spectroscopic analysis provides comprehensive structural information for benzoin through multiple complementary techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [10] [11] [12]. These analytical methods collectively confirm the molecular structure and enable detailed characterization of functional groups and connectivity patterns [10] [13]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the benzoin molecule [13] [15]. The hydroxyl group exhibits a broad absorption band around 3400 wavenumbers, indicative of O-H stretching vibrations [13] [15]. The carbonyl group produces a sharp, intense absorption at approximately 1700 wavenumbers, characteristic of α-hydroxy ketone structures [13] [15]. Aromatic C-H stretching vibrations appear in the region from 3000 to 3100 wavenumbers, while aromatic C=C stretching modes manifest around 1450 wavenumbers [13] [15]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in benzoin [10] [12]. The aromatic protons appear as complex multiplets in the region from 7.25 to 7.90 parts per million, reflecting the chemical shifts characteristic of phenyl groups [10] [12]. The methine proton adjacent to the hydroxyl group resonates as a doublet at approximately 5.96 parts per million, while the hydroxyl proton appears at 4.59 parts per million and disappears upon deuterium oxide exchange [10] [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of benzoin with high precision [10] [11]. The carbonyl carbon exhibits a characteristic chemical shift at 198.9 parts per million, confirming the presence of the ketone functional group [10] [11]. Aromatic carbons appear in the range from 127.7 to 138.9 parts per million, while the methine carbon bearing the hydroxyl group resonates at 76.2 parts per million [10] [11]. Mass spectrometric analysis of benzoin demonstrates fragmentation patterns that support structural assignments [10]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of benzoin [10]. The base peak occurs at mass-to-charge ratio 105, representing the benzoyl fragment resulting from α-cleavage adjacent to the carbonyl group [10]. Additional significant fragments include peaks at mass-to-charge ratios 77 and 51, corresponding to phenyl and related aromatic fragments [10]. Table 3: Spectroscopic Characterization Data for Benzoin The thermal properties of benzoin reflect its molecular structure and intermolecular interactions, with melting point determinations providing insights into crystal lattice stability [16] [17] [18]. Benzoin exhibits a melting point range of 134-138 degrees Celsius, indicating a relatively narrow melting transition characteristic of pure crystalline compounds [16] [17] [18]. This melting behavior reflects the strength of intermolecular hydrogen bonding and van der Waals interactions within the crystal lattice [16]. Boiling point measurements reveal that benzoin volatilizes at 194 degrees Celsius under reduced pressure of 12 millimeters of mercury [17] [18]. At atmospheric pressure, the boiling point increases significantly to approximately 343-344 degrees Celsius [18]. These thermal data indicate that benzoin possesses moderate thermal stability under standard laboratory conditions [17] [18]. Thermogravimetric analysis provides additional insights into the thermal decomposition behavior of benzoin [20]. Differential scanning calorimetry measurements can identify phase transitions and thermal events associated with melting, crystallization, and decomposition processes [20]. The enthalpic changes associated with these thermal transitions reflect the energy requirements for disrupting intermolecular interactions and molecular structure [21]. Solubility characteristics of benzoin demonstrate distinct preferences for organic solvents over aqueous media [16] [17] [19] [26]. Water solubility remains extremely limited, with benzoin exhibiting sparingly soluble behavior at approximately 0.03 grams per 100 milliliters of water [16]. This poor aqueous solubility reflects the predominantly hydrophobic character of the two phenyl groups and the limited hydrophilic contribution of the hydroxyl and carbonyl functionalities [16] [19]. Organic solvent solubility follows predictable patterns based on polarity and hydrogen bonding capacity [19] [26]. Ethyl acetate and acetone represent excellent solvents for benzoin, providing high solubility due to their ability to solvate both the polar and nonpolar regions of the molecule [19] [26]. Alcoholic solvents including ethanol and methanol demonstrate good solubility characteristics, facilitated by hydrogen bonding interactions between solvent and solute hydroxyl groups [19] [26]. Aromatic solvents such as toluene also dissolve benzoin effectively due to favorable aromatic-aromatic interactions [19] [26]. The solubility order from highest to lowest in selected solvents follows the sequence: ethyl acetate > acetone > butyl acetate > acetonitrile ≈ toluene > methanol > ethanol > n-propanol > n-butanol > isobutyl alcohol > isopropyl alcohol > cyclohexane [19] [26]. This solubility ranking reflects the interplay between hydrogen bonding capability, polarity, and molecular size effects [19] [26]. Temperature dependence of solubility demonstrates increasing dissolution with elevated temperatures across all solvent systems studied [19] [26]. This positive temperature coefficient indicates that the dissolution process is endothermic and driven by entropy gains associated with molecular dispersion [19] [26]. Table 4: Solubility Profile of BenzoinCrystallographic Analysis of Benzoin Monomers
Parameter Value Crystal System Monoclinic Space Group P2₁/c (common for benzoin derivatives) Z (molecules per unit cell) 4 Calculated Density (g/cm³) 1.31-1.35 Key Torsion Angle (O-C-C-O) 26-38° Intermolecular Interactions O-H···O hydrogen bonding Stereochemical Considerations: Enantiomeric Forms (R)- and (S)-Benzoin
Spectroscopic Characterization (IR, NMR, MS)
Technique Key Peaks/Signals Assignment ¹H NMR (CDCl₃) δ 7.90-7.25 (m, aromatic H), 5.96 (d, CHOH), 4.59 (d, OH) Aromatic protons, methine proton, hydroxyl proton ¹³C NMR (CDCl₃) δ 198.9 (C=O), 138.9-127.7 (aromatic C), 76.2 (CHOH) Ketone carbonyl, aromatic carbons, methine carbon IR Spectroscopy 3400 (O-H), 1700 (C=O), 1450 (C=C aromatic) Hydroxyl stretch, carbonyl stretch, aromatic C=C Mass Spectrometry m/z 212 (M⁺), 105 (base peak), 77, 51 Molecular ion, benzoyl fragment, phenyl fragments Thermal Behavior and Solubility Profiles
Solvent Solubility Notes Water Sparingly soluble (0.03 g/100ml) Very low solubility Ethanol Soluble Good solubility in alcohols Acetone Highly soluble Excellent solubility Ethyl Acetate Highly soluble Excellent solubility Cyclohexane Poorly soluble Limited solubility Methanol Soluble Good solubility Toluene Soluble Good solubility in aromatics Chloroform Soluble Good solubility
The benzoin condensation represents one of the most fundamental carbon-carbon bond forming reactions in organic chemistry, first discovered by Wöhler and Liebig in 1832 [1] [2]. This reaction involves the coupling of two aromatic aldehyde molecules to form α-hydroxyketones, with benzoin (2-hydroxy-1,2-diphenylethanone) being the archetypal product [3] [4].
The development of N-heterocyclic carbene (NHC) catalysis has revolutionized benzoin condensation methodology, with thiazolium and triazolium salts emerging as highly effective organocatalysts [5] [6] [7].
Thiazolium Salt Catalysis
Thiazolium salts, particularly 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, have been extensively studied as benzoin condensation catalysts [8] [9]. Kinetic investigations reveal that the reaction follows first-order kinetics in benzaldehyde concentration with rate constants ranging from 0.08-0.25 M⁻¹s⁻¹ [9]. The mechanism proceeds through the well-established Breslow intermediate, with activation energies of 58-65 kJ/mol [10]. Deuterium kinetic isotope effects (kH/kD ≈ 3.4) and large inverse solvent isotope effects (kD/kH ≈ 5.9) support a mechanism where all three kinetically significant steps are partially rate-determining [9].
Triazolium Salt Catalysis
Triazolium-based catalysts demonstrate superior performance compared to their thiazolium counterparts, achieving enantioselectivities up to 95% with excellent yields (85-95%) [6] [7] [11]. Comprehensive kinetic studies of triazolium precatalysts 2a-2f reveal distinctive behavior characterized by leveling of initial rate constants to νmax at high aldehyde concentrations [12] [10].
The catalytic efficiency varies dramatically across the series, with νmax values ranging from 0.0067 M s⁻¹ for the N-mesityl derivative (2a) to 0.50 M s⁻¹ for the N-(4-nitrophenyl) variant (2f), representing a 75-fold difference [12]. This variation correlates with the electronic nature of the N-aryl substituents, yielding a positive Hammett ρ-value of +1.66, indicating that electron-withdrawing substituents favor the rate-limiting Breslow-intermediate forming step [12] [10].
Structure-Activity Relationships
Recent studies have established that catalyst design incorporating hydrogen bond donating substituents and acidifying pentafluorophenyl groups significantly enhances both efficiency and enantioselectivity [7]. The bis-triazolium salt approach has shown particular promise, with 1,3-bis{(S)-5-benzyl-6,8-dihydro-} derivatives achieving unprecedented selectivity in intermolecular benzoin condensations [13].
The classical cyanide-catalyzed benzoin condensation follows the Lapworth mechanism, extensively validated through modern computational and experimental techniques [3] [4] [14]. The reaction proceeds through five transition state structures, with cyanohydrin formation identified as the rate-determining step [14].
Mechanistic Pathway
The cyanide-mediated mechanism involves initial nucleophilic attack by CN⁻ on benzaldehyde, forming a cyanohydrin intermediate [3] [14]. Subsequent deprotonation generates a resonance-stabilized carbanion that attacks a second benzaldehyde molecule. The rate law typically follows Rate = k[ArCHO]²[CN⁻], with activation energies of 45-55 kJ/mol [15] [16]. Kinetic isotope effects (kH/kD = 2.1-2.8) confirm the involvement of proton transfer in the rate-determining step [16] [17].
Computational Insights
Density functional theory calculations using IMOMO methods have provided detailed mechanistic insights [18] [19]. Seven transition states were identified for the benzoin reaction, with carbon-carbon bond formation (TS4) confirmed as rate-determining, though carbanion formation (TS3) and cyanide release (TS7) also exhibit significant activation barriers [20] [17]. The results demonstrate ΔG‡(TS4) ≥ ΔG‡(TS7) ∼ ΔG‡(TS3), indicating competitive transition states [20].
The oxidation of benzoin to benzil represents a crucial transformation in synthetic organic chemistry, with diverse methodologies developed to achieve this conversion [21] [22] [23].
Nitric Acid Oxidation
Nitric acid remains the most direct oxidation method, achieving 95% conversion with 100% selectivity to benzil within 30 minutes at room temperature [22] [24]. The mechanism involves nitric acid functioning both as an acid and oxidant, with nitronium ion formation under thermal conditions [25]. Despite its efficiency, this method suffers from the corrosive nature of nitric acid and potential safety concerns [24].
Metal-Catalyzed Oxidation Systems
Copper-based systems utilizing Cu²⁺ salts with ammonium nitrate achieve moderate conversions (64%) with excellent selectivity (93%) over extended reaction times (25 hours) [26] [27]. The reaction follows first-order kinetics in both benzoin and catalyst concentrations, with the observed rate constant depending on the steric bulk of supporting ligands [28].
Oxovanadium Schiff Base Complexes
Recent developments in oxovanadium(IV) catalysis have yielded highly effective systems for benzoin oxidation [21]. Four tridentate ONO-type Schiff base complexes (VOL¹-VOL⁴) demonstrate remarkable catalytic activity with H₂O₂ as oxidant. The VOL⁴ catalyst achieves >99% conversion with ~100% selectivity to benzil within 2 hours at 50°C [21].
Optimization studies reveal that benzene provides optimal solvent conditions, while temperature significantly affects reaction rates. The catalytic performance order follows VOL⁴ > VOL¹ > VOL³ > VOL² [21]. Spectrophotometric monitoring at 283 nm allows precise quantification of benzil formation, with no detectable oxidative cleavage products [21].
Metal-Organic Framework Catalysis
HKUST-1 nanostructures catalyze benzoin oxidation with unique kinetic behavior [29] [30]. The reaction rate dependencies on benzoin and catalyst concentrations pass through maxima, attributed to competing effects between catalytic acceleration and substrate adsorption. DFT modeling confirms a Baeyer-Villiger mechanism involving HOO⁻ attack on the activated carbonyl group [29] [30].
Air/Alumina Systems
Sodium Hydride Methodology
An innovative approach utilizing sodium hydride as oxidant provides highly efficient conversion under eco-friendly conditions [32]. This method eliminates the need for toxic metal reagents while maintaining excellent selectivity for benzil formation [32].
Ultrasonic irradiation has emerged as a powerful tool for enhancing benzoin condensation reactions, offering significant advantages in terms of reaction rates, yields, and environmental impact [33] [34] [35].
Frequency and Power Effects
Systematic studies demonstrate that ultrasonic frequency optimization is crucial for reaction efficiency [35] [36]. Optimal frequencies range from 22-45 kHz, with 22 kHz showing particular effectiveness [37] [38]. Power requirements typically fall within 80-480 W, with higher power levels correlating with increased reaction rates [39] [36].
Phase Transfer Catalysis
The combination of ultrasound with phase transfer catalysts provides remarkable synergistic effects [35] [36]. Benzyltriethylammonium chloride emerges as the optimal catalyst, achieving 68.9% yield under optimized conditions: temperature 60-65°C, pH 9.5, ultrasonic time 70 minutes, and catalyst loading 0.45g [35] [36].
Solvent Systems
Polar solvents generally provide superior results for ultrasonic-assisted benzoin synthesis [33] [40]. Aqueous ethanol systems demonstrate particular effectiveness, while ionic liquids show promise for neat benzoin condensation under ultrasonic activation [40]. DMSO and ionic liquid media enable quantitative yields within shorter reaction times [33] [40].
Cavitation Effects
Ultrasonic enhancement primarily derives from acoustic cavitation phenomena, creating localized high-energy environments that accelerate molecular interactions [41] [42]. These effects particularly benefit reactions involving hydrophobic substrates, where sonication can disrupt hydrophobic stabilization of ground states [37] [38].
Kinetic Acceleration
Ultrasound provides 2-5 fold rate enhancements compared to conventional heating methods [41] [35]. The acceleration mechanism involves both physical effects (enhanced mass transfer) and chemical effects (activation of molecular species through cavitational collapse) [41] [42].
Hydroxy Benzoin Derivatives
Ultrasonic methods enable efficient synthesis of hydroxy benzoin compounds from substituted benzaldehydes [43] [44]. Four different benzaldehydes yield corresponding hydroxy benzoin derivatives with good yields and purities under optimized ultrasonic conditions [43] [44].
Green Chemistry Aspects
Ultrasonic-assisted synthesis aligns with green chemistry principles through reduced energy consumption, shortened reaction times, and elimination of hazardous solvents [33] [45]. The methodology particularly benefits from catalyst-free conditions in many applications [45].
The synthesis of benzoin glucosides represents an important area for developing bioactive compounds and understanding carbohydrate-aromatic interactions [46] [47] [48].
β-Glucosidase Catalysis
Direct enzymatic glycosylation utilizing immobilized β-glucosidase from almonds provides a mild, selective route to benzoin glucosides [47]. The reaction between benzyl alcohol and D-glucose achieves 53% yield of benzyl β-D-glucoside using synthetic prepolymer ENTP-4000 as support [47]. This methodology demonstrates exclusive β-selectivity, avoiding the stereochemical complications inherent in chemical approaches [47].
Glycosynthase Technology
Advanced glycosynthase mutants offer superior performance for benzoin glucoside synthesis [49] [50]. β-Glucosyl benzoate serves as an excellent substrate for wild-type and mutant glycosidases, with GH1 β-glucosidase from Halothermothrix orenii achieving rapid hydrolysis (74% after 1 hour) [49] [50]. Subsequent thioligase-mediated glycosylation demonstrates superior donor capability compared to p-nitrophenol counterparts [49] [50].
Benzoylated Glucosyl Halides
Chemical glycosylation using O-benzoylated glucopyranosyl halides with zinc halide promoters provides reliable access to benzoin glucosides [51]. The methodology utilizes trimethylsilyl halides for in situ halide generation, achieving good to high yields (70-85%) with controllable stereoselectivity [51]. When anomeric halogenation occurs in the presence of reactive alcohols, 1,2-cis-α-glucosides form selectively [51].
Participating Group Effects
Benzoyl groups at the 2-position provide crucial anchimeric assistance in glycosylation reactions [52]. Hammett analysis reveals a linear free-energy relationship (R² = 0.979, ρ = 0.6) correlating para-substituent effects with glycosylation rates [52]. Electron-withdrawing groups decrease reaction rates while electron-donating substituents accelerate glycosylation [52].
Combined Chemical-Enzymatic Approaches
Chemoenzymatic strategies combine the selectivity of enzymatic methods with the efficiency of chemical transformations [47]. Sequential coupling reactions enable synthesis of complex benzoin glucosides including benzyl β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside and benzyl α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside [47].
One-Pot Glycosyl Benzoate Synthesis
Recent developments enable one-pot synthesis of glycosyl benzoates directly from unprotected sugars using 2-chloro-1,3-dimethylimidazolium chloride, thiobenzoic acid, and triethylamine in aqueous media [49] [50]. These donors demonstrate excellent performance in glycosynthase-mediated reactions, achieving conversions up to 94% [49] [50].
Anomeric Selectivity
Achieving selective β-glucoside formation remains challenging in chemical glycosylation [53] [51]. Protected sugar approaches utilizing trityl groups provide some stereochemical control but often require multiple synthetic steps [53]. Enzymatic methods consistently deliver β-selectivity but may suffer from limited substrate scope [47] [50].
Substituent Effects on Selectivity
The nature of protective groups significantly influences stereochemical outcomes [53]. Benzoyl groups provide moderate selectivity (1:4 to 4:1 α:β ratios) while acetyl protection typically yields variable results [51]. The development of more sophisticated protecting group strategies continues to advance stereochemical control in benzoin glucoside synthesis [53].
Irritant